M3G vs. M6G: 1000-fold Difference in Potency at Human μ-Opioid Receptor
In a direct functional comparison, M3G demonstrated a 1000-fold lower potency than M6G at the cloned human μ-opioid receptor (hMOR) expressed in Xenopus laevis oocytes [1]. This extreme difference in receptor efficacy explains M3G's lack of analgesic activity, a key differentiator for its primary role as an analytical reference material.
| Evidence Dimension | Potency at hMOR |
|---|---|
| Target Compound Data | ~1000-fold lower potency than M6G |
| Comparator Or Baseline | Morphine-6-glucuronide (M6G) |
| Quantified Difference | ~1000-fold |
| Conditions | Xenopus laevis oocytes expressing hMOR, co-expressed with GIRK1/GIRK2 channels and RGS4 |
Why This Matters
This extreme potency differential underscores the unique, non-analgesic identity of M3G, which is critical for researchers distinguishing between active and inactive morphine metabolites in pharmacokinetic and pharmacodynamic studies.
- [1] Ulens, C., et al. (2001). Morphine-6β-glucuronide and morphine-3-glucuronide, opioid receptor agonists with different potencies. *Biochemical Pharmacology*, 62(9), 1273-1282. View Source
